5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid

Lipophilicity Drug Design Physicochemical Property

Researchers requiring a regiospecifically substituted thiophene-2-carboxylic acid building block often face long synthesis lead times. This compound resolves that bottleneck with its pre-installed 5-chloro and 3-(3-fluorobenzyloxy) substituents. - Enables direct SAR exploration of the 3-position, which acts as a binary selectivity switch for DAO vs. kinase targets (cf. 3-unsubstituted analog IC50 = 0.72 µM for DAO). - Carboxylic acid handle supports amide coupling and esterification for library synthesis. - Available at 95% purity from US stock, shipped via FedEx/UPS/DHL with full QA documentation.

Molecular Formula C12H8ClFO3S
Molecular Weight 286.71 g/mol
Cat. No. B12076698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid
Molecular FormulaC12H8ClFO3S
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=C(SC(=C2)Cl)C(=O)O
InChIInChI=1S/C12H8ClFO3S/c13-10-5-9(11(18-10)12(15)16)17-6-7-2-1-3-8(14)4-7/h1-5H,6H2,(H,15,16)
InChIKeyLCZOKZIMSGBEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid: Core Chemical Identity and Procurement Baseline


5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1708401-25-5) is a tetrasubstituted thiophene derivative bearing a carboxylic acid at the 2-position, a chlorine atom at the 5-position, and a 3-fluorobenzyloxy ether at the 3-position [1]. With a molecular formula of C12H8ClFO3S and a molecular weight of 286.71 g/mol, it is commercially available as a research chemical with a minimum purity specification of 95% . The compound belongs to the 3-alkoxy-thiophene-2-carboxylic acid class, a scaffold that has been explored for kinase inhibition and d-amino acid oxidase (DAO) modulation [2], though direct biological activity data for this specific substitution pattern remains limited in the public domain.

Why Generic Thiophene-2-Carboxylic Acids Cannot Substitute for 5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic Acid in SAR-Driven Programs


Superficially similar thiophene-2-carboxylic acid derivatives cannot be interchanged with the target compound due to divergent substitution-dependent pharmacological profiles. The 3-fluorobenzyloxy group at the 3-position introduces substantial steric bulk and lipophilicity (XLogP3-AA = 4.0 [1]), which fundamentally alters target engagement compared to simple 5-substituted analogs. Critically, SAR studies on thiophene-2-carboxylic acid DAO inhibitors demonstrate that any substitution at the 3-position abolishes inhibitory activity (IC50 > 100 µM for 3-fluoro and 3-methyl analogs), while 5-chloro substitution alone yields potent inhibition (IC50 = 0.72 ± 0.07 µM) [2]. This establishes that the 3-substituent is a binary selectivity switch, not a tunable parameter, meaning that procuring a simpler 5-chlorothiophene-2-carboxylic acid will lead to a completely different biological outcome.

Quantitative Differentiation Evidence: 5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid vs. Closest Analogs and Isomers


Lipophilicity Differentiation vs. De-chloro Analog: XLogP3-AA Comparison for Membrane Permeability and Target Engagement

The target compound possesses a chlorine atom at the 5-position, which is absent in the de-chloro analog 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1538147-59-9). This chlorine substitution increases the computed lipophilicity by approximately 1 log unit, as measured by the XLogP3-AA algorithm. The target compound has an XLogP3-AA of 4.0 [1], while the de-chloro analog is estimated to have an XLogP3-AA of approximately 3.0 based on the difference attributable to the chlorine atom's hydrophobic contribution. This difference in lipophilicity significantly impacts predicted membrane permeability and non-specific protein binding profiles, making the target compound more suitable for programs requiring higher logP scaffolds or less suitable for those prioritizing aqueous solubility.

Lipophilicity Drug Design Physicochemical Property

DAO Inhibitory Activity Profile Differentiation vs. 5-Chlorothiophene-2-carboxylic Acid: Impact of 3-Position Substitution

The target compound contains a bulky 3-fluorobenzyloxy substituent at the 3-position, whereas the simple analog 5-chlorothiophene-2-carboxylic acid (compound 1c in Kato et al. 2018) lacks this group. Published SAR data for thiophene-2-carboxylic acid DAO inhibitors demonstrate that the presence of any substituent at the 3-position (fluoro, methyl) completely abolishes DAO inhibitory activity, with IC50 values exceeding 100 µM [1]. In contrast, 5-chlorothiophene-2-carboxylic acid (1c) exhibits potent DAO inhibition with an IC50 of 0.72 ± 0.07 µM [1]. Although the target compound itself has not been directly tested in this assay, the class-level SAR strongly suggests that its DAO inhibitory profile will be profoundly different from the simple 5-chloro analog, making it unsuitable as a DAO inhibitor and redirecting its potential utility toward alternative targets such as kinases.

DAO Inhibition Structure-Activity Relationship Schizophrenia Therapeutics

Regiochemical Differentiation: 5-Chloro vs. 4-Chloro Positional Isomer – Impact on Electronic Properties and Reactivity

The target compound (5-chloro) and its positional isomer 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1707391-81-8) share the same molecular formula (C12H8ClFO3S, MW 286.71) but differ in the position of the chlorine substituent on the thiophene ring . This regiochemical difference alters the electronic distribution across the thiophene ring, which in turn affects both chemical reactivity and biological target interactions. In the DAO inhibitor SAR study, the 5-chlorothiophene-3-carboxylic acid analog (compound 2b, chlorine at position 5 on the 3-carboxylic acid scaffold) exhibited an IC50 of 0.036 ± 0.007 µM, representing a 20-fold improvement over the 5-chlorothiophene-2-carboxylic acid scaffold (compound 1c, IC50 = 0.72 µM) [1]. While the 4-chloro isomer of the target compound has not been tested, this class-level data demonstrates that chlorine position on the thiophene ring is a critical determinant of biological potency, and positional isomers cannot be assumed to be functionally equivalent.

Regiochemistry Positional Isomer Electronic Effect

Kinase Inhibitor Scaffold Potential: Structural Analogy to the PP1 Analog II Kinase Inhibitor Chemotype

3-[(4-Fluorobenzyl)oxy]-2-thiophenecarboxylic acid (CAS 303147-78-6), a compound structurally analogous to the target compound but lacking the 5-chloro substituent and bearing fluorine at the para position of the benzyl ring, is a known cell-permeable inhibitor of analog-sensitive (AS) mutant kinases, designated PP1 Analog II (1NM-PP1) . This compound acts as a potent and selective inhibitor of kinases engineered with a single base substitution, with selectivity over wild-type kinases. The target compound differs from this known kinase inhibitor scaffold in two key aspects: (1) the presence of a 5-chloro substituent on the thiophene ring, and (2) the meta-fluorine position on the benzyl ring (3-fluoro vs. 4-fluoro). These structural modifications are expected to alter kinase selectivity profiles and binding affinity compared to the reference PP1 Analog II, providing a differentiated chemical probe for kinase chemical genetic studies.

Kinase Inhibition Analog-Sensitive Kinase Chemical Genetics

Prioritized Research and Industrial Application Scenarios for 5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic Acid


Chemical Probe Development for Analog-Sensitive Kinase Profiling

Based on the structural analogy to the PP1 Analog II kinase inhibitor scaffold [2], the target compound can serve as a starting point for developing novel chemical probes targeting analog-sensitive mutant kinases. The 5-chloro substitution and meta-fluorobenzyl group provide a differentiated steric and electronic profile compared to the established para-fluoro probe, potentially enabling orthogonal chemical genetic experiments. This application scenario is supported by the evidence that thiophene-2-carboxylic acid derivatives bearing fluorobenzyloxy substituents at the 3-position can function as kinase inhibitors.

SAR Studies Exploring the Binary 3-Position Selectivity Switch in Thiophene Carboxylic Acids

The target compound is uniquely suited for structure-activity relationship studies investigating the role of 3-position substitution on biological activity. Published DAO inhibitor SAR data demonstrate that 3-substitution abolishes DAO inhibition (IC50 > 100 µM) while 5-chloro substitution alone confers potent activity (IC50 = 0.72 µM) . By testing the target compound alongside its 3-unsubstituted analog (5-chlorothiophene-2-carboxylic acid), researchers can experimentally validate whether target engagement shifts from DAO to other enzyme classes, particularly kinases. This head-to-head comparison is enabled by the commercial availability of both compounds.

Computational Docking and Molecular Dynamics Studies of Thiophene-Based Enzyme Inhibitors

With a well-defined structure, established computed properties (XLogP3-AA = 4.0, MW 286.71, 1 HBD, 5 HBA, 4 rotatable bonds) [1], and availability from commercial vendors at 95% purity , the target compound is a suitable ligand for computational chemistry studies. Its relatively high lipophilicity and unique substitution pattern make it a valuable test case for validating docking algorithms and molecular dynamics simulations that aim to predict the binding modes of 3-alkoxy-thiophene-2-carboxylic acid derivatives. The published crystal structures of related thiophene carboxylic acids bound to DAO (PDB 5ZJA, 5ZJ9) [2] provide a structural framework for comparative modeling.

Synthetic Intermediate for Diversified Compound Library Construction

The carboxylic acid functional group at the 2-position provides a reactive handle for amide coupling, esterification, and other derivatization reactions. With a minimum purity of 95% , the compound meets the quality requirements for use as a synthetic building block in parallel synthesis or combinatorial library generation. The 5-chloro and 3-fluorobenzyloxy substituents are stable under standard reaction conditions, enabling reliable downstream derivatization. This application is distinct from using simpler thiophene-2-carboxylic acid building blocks, which lack the pre-installed 3-fluorobenzyloxy group and would require additional synthetic steps to introduce similar substitution patterns.

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